2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid
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Overview
Description
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing both benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyquinoline and acetic anhydride.
Acylation Reaction: The 7-methoxyquinoline undergoes an acylation reaction with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate, to introduce the oxo group at the 2nd position of the quinoline ring.
Hydrolysis: The final step involves the hydrolysis of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinoline derivatives.
Scientific Research Applications
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the methoxy group.
7-Hydroxyquinoline-2-carboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.
2-Methylquinoline-3-carboxylic acid: Similar structure with a methyl group at the 2nd position.
Uniqueness
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid is unique due to the presence of the methoxy group at the 7th position and the acetic acid moiety
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(7-methoxy-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-17-9-3-2-7-4-8(5-11(14)15)12(16)13-10(7)6-9/h2-4,6H,5H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
PQDUHNVQASKBJU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
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